molecular formula C26H34O5 B13845919 (E)-(8S,9S,10S,13S,14S,17R)-17-Ethynyl-10-hydroperoxy-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl hex-3-enoate

(E)-(8S,9S,10S,13S,14S,17R)-17-Ethynyl-10-hydroperoxy-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl hex-3-enoate

Cat. No.: B13845919
M. Wt: 426.5 g/mol
InChI Key: QUHCFWDZTGVSJN-UCGYUYSQSA-N
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Description

(E)-(8S,9S,10S,13S,14S,17R)-17-Ethynyl-10-hydroperoxy-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl hex-3-enoate is a complex organic compound with a unique structure. This compound belongs to the class of steroids and is characterized by its multiple chiral centers and functional groups, including an ethynyl group, a hydroperoxy group, and a hex-3-enoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(8S,9S,10S,13S,14S,17R)-17-Ethynyl-10-hydroperoxy-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl hex-3-enoate involves multiple steps, including the formation of the steroid backbone, introduction of the ethynyl group, and the addition of the hydroperoxy and hex-3-enoate ester groups. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-(8S,9S,10S,13S,14S,17R)-17-Ethynyl-10-hydroperoxy-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl hex-3-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroperoxy group can be oxidized to form different products.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ethynyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroperoxy group may yield different oxygenated products, while reduction of the ketone group may produce various alcohols.

Scientific Research Applications

(E)-(8S,9S,10S,13S,14S,17R)-17-Ethynyl-10-hydroperoxy-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl hex-3-enoate has several scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (E)-(8S,9S,10S,13S,14S,17R)-17-Ethynyl-10-hydroperoxy-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl hex-3-enoate involves its interaction with specific molecular targets and pathways. This may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other steroids with functional groups such as ethynyl, hydroperoxy, and ester groups. Examples include:

    Estradiol: A steroid hormone with an ethynyl group.

    Corticosteroids: Steroids with hydroperoxy groups.

    Testosterone Esters: Steroids with ester groups.

Uniqueness

What sets (E)-(8S,9S,10S,13S,14S,17R)-17-Ethynyl-10-hydroperoxy-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl hex-3-enoate apart is its unique combination of functional groups and chiral centers, which confer specific chemical and biological properties.

Properties

Molecular Formula

C26H34O5

Molecular Weight

426.5 g/mol

IUPAC Name

[(8S,9S,10R,13S,14S,17R)-17-ethynyl-10-hydroperoxy-13-methyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] (Z)-hex-3-enoate

InChI

InChI=1S/C26H34O5/c1-4-6-7-8-23(28)30-25(5-2)15-13-21-20-10-9-18-17-19(27)11-16-26(18,31-29)22(20)12-14-24(21,25)3/h2,6-7,17,20-22,29H,4,8-16H2,1,3H3/b7-6-/t20-,21-,22-,24-,25-,26-/m0/s1

InChI Key

QUHCFWDZTGVSJN-UCGYUYSQSA-N

Isomeric SMILES

CC/C=C\CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@@]34OO)C)C#C

Canonical SMILES

CCC=CCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34OO)C)C#C

Origin of Product

United States

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